3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
CAS No.: 610753-88-3
Cat. No.: VC21422876
Molecular Formula: C17H13BrO5S
Molecular Weight: 409.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 610753-88-3 |
---|---|
Molecular Formula | C17H13BrO5S |
Molecular Weight | 409.3g/mol |
IUPAC Name | [3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate |
Standard InChI | InChI=1S/C17H13BrO5S/c1-10-16(11-3-5-12(18)6-4-11)17(19)14-8-7-13(9-15(14)22-10)23-24(2,20)21/h3-9H,1-2H3 |
Standard InChI Key | POQSYPJONCJNNN-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)Br |
Canonical SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Classification
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate belongs to the class of chromone derivatives, specifically categorized as a substituted 4H-chromen-4-one. This compound features a methanesulfonate group at the 7-position of the chromone core. The compound is cataloged in chemical databases with the PubChem CID 1762479 and has been assigned the registry number 610753-88-3 . It was first created in databases on July 12, 2005, with the most recent modification recorded on April 5, 2025 .
Nomenclature and Identifiers
The compound is known by several names and identifiers that facilitate its recognition in scientific literature and chemical databases. The standard IUPAC name for this compound is [3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate, which systematically describes its structural components and arrangement . Alternative names exist in various databases, but for consistent scientific communication, the IUPAC nomenclature remains the standard reference.
Table 1. Chemical Identifiers for 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
Identifier Type | Value |
---|---|
PubChem CID | 1762479 |
IUPAC Name | [3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate |
InChIKey | POQSYPJONCJNNN-UHFFFAOYSA-N |
Registry Number | 610753-88-3 |
Structural Features and Molecular Properties
Molecular Composition
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate has a molecular formula of C₁₇H₁₃BrO₅S, corresponding to a molecular weight of 409.3 g/mol . This formula indicates the presence of seventeen carbon atoms, thirteen hydrogen atoms, one bromine atom, five oxygen atoms, and one sulfur atom. The molecular structure includes several functional groups that contribute to its chemical behavior and potential applications.
Structural Components
The compound consists of several key structural components:
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A chromone core (4H-chromen-4-one) - This forms the central heterocyclic scaffold of the molecule
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A 4-bromophenyl substituent at the 3-position of the chromone
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A methyl group at the 2-position of the chromone
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A methanesulfonate group attached to the oxygen at the 7-position of the chromone
The spatial arrangement of these components determines the three-dimensional structure of the molecule, which in turn influences its interactions with biological targets and other chemical entities.
Representation and Chemical Descriptors
For computational and database purposes, the compound can be represented through various chemical descriptors. The SMILES notation for 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is:
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)Br
The InChI representation provides a more detailed structural identification:
InChI=1S/C17H13BrO5S/c1-10-16(11-3-5-12(18)6-4-11)17(19)14-8-7-13(9-15(14)22-10)23-24(2,20)21
These descriptors allow for the unambiguous identification of the compound and enable computational analyses of its properties and behavior.
Physical and Chemical Properties
Physical State and Appearance
Comparison with Related Compounds
Structural Analogs
Understanding 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate in the context of related compounds provides valuable insights into its potential properties and applications. A closely related analog is 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzoate (PubChem CID 2004835), which differs only in the substitution at the 7-position, featuring a 4-methylbenzoate group instead of a methanesulfonate group .
Table 2. Comparison of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate | C₁₇H₁₃BrO₅S | 409.3 | Methanesulfonate at 7-position |
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzoate | C₂₄H₁₇BrO₄ | 449.3 | 4-methylbenzoate at 7-position |
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate | C₁₈H₁₆O₅S | 344.4 | Different core and substituents |
Structure-Property Relationships
The substitution pattern in chromone derivatives significantly influences their physicochemical properties and potential biological activities. The presence of the bromine atom in the 4-position of the phenyl ring in 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate likely affects its lipophilicity, while the methanesulfonate group at the 7-position introduces a polar, potentially reactive site that could influence solubility and molecular interactions.
Chromone Chemistry Context
General Properties of Chromones
Chromones, to which 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate belongs, are an important class of oxygen-containing heterocyclic compounds with a benzopyrone framework. The basic chromone structure consists of a benzene ring fused to a pyrone ring, creating a 4H-chromen-4-one system. This scaffolding is present in numerous natural products and synthetic compounds with diverse biological activities.
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